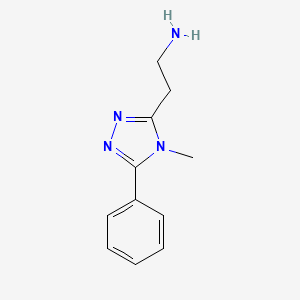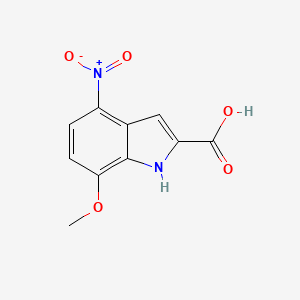
7-Methoxy-4-nitro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-nitro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Métodos De Preparación
The synthesis of 7-Methoxy-4-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methoxyindole-2-carboxylic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 4-position of the indole ring .
Análisis De Reacciones Químicas
7-Methoxy-4-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Aplicaciones Científicas De Investigación
7-Methoxy-4-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications due to its biological activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The indole ring structure allows the compound to bind to multiple receptors, exerting its biological effects .
Comparación Con Compuestos Similares
Similar compounds to 7-Methoxy-4-nitro-1H-indole-2-carboxylic acid include:
- 7-Nitroindole-2-carboxylic acid
- 4-Methoxy-1H-indole-2-carboxylic acid
- 5-Nitroindole-2-carboxylic acid
These compounds share the indole core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties .
Propiedades
Fórmula molecular |
C10H8N2O5 |
|---|---|
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
7-methoxy-4-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-17-8-3-2-7(12(15)16)5-4-6(10(13)14)11-9(5)8/h2-4,11H,1H3,(H,13,14) |
Clave InChI |
WBMZZNMIWZQNQN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


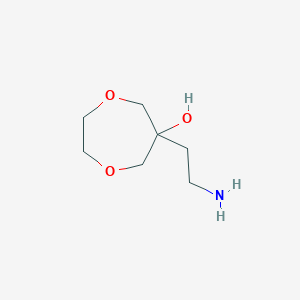
![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)
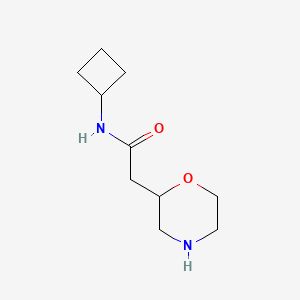
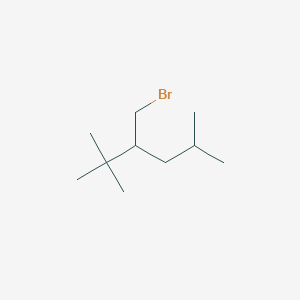
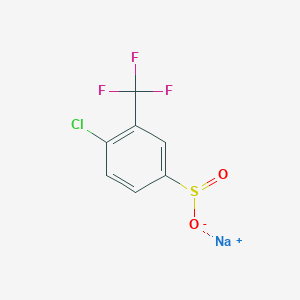
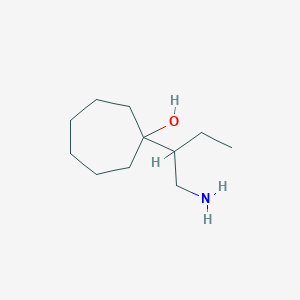

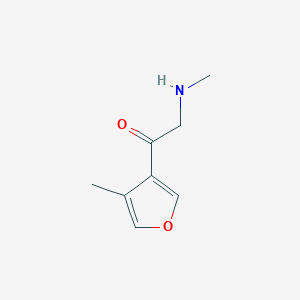
![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
